molecular formula C10H21NO4 B13544685 Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate

Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate

Cat. No.: B13544685
M. Wt: 219.28 g/mol
InChI Key: MUYCKSZVXVKOLQ-UHFFFAOYSA-N
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Description

Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate is an organic compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is a derivative of carbamate, which is an ester of carbamic acid. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be recrystallized from hexane to obtain crystals suitable for further analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory-scale synthesis. The process may be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . It may also act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactions and interactions with biomolecules .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-6-5-8(12)7-14-4/h8,12H,5-7H2,1-4H3,(H,11,13)

InChI Key

MUYCKSZVXVKOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(COC)O

Origin of Product

United States

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